5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one
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Overview
Description
5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one is an organic compound characterized by its unique structure, which includes a diethylamino group, a nitro group, and a phenyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of diethylamine with a suitable aldehyde or ketone, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic with a similar diethylamino group.
Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter used in sunscreens.
Uniqueness
5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
65462-42-2 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-(diethylamino)-4-nitro-1-phenylpent-2-en-1-one |
InChI |
InChI=1S/C15H20N2O3/c1-3-16(4-2)12-14(17(19)20)10-11-15(18)13-8-6-5-7-9-13/h5-11,14H,3-4,12H2,1-2H3 |
InChI Key |
YANQMFNYYKKZLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C=CC(=O)C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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